molecular formula C14H18N2O4 B1305065 Methyl 4-(cyclohexylamino)-3-nitrobenzoate CAS No. 503859-26-5

Methyl 4-(cyclohexylamino)-3-nitrobenzoate

Katalognummer: B1305065
CAS-Nummer: 503859-26-5
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: RKLPKKOKDXVKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(cyclohexylamino)-3-nitrobenzoate (MNCB) is a nitrobenzoic acid derivative that has been used in the synthesis of pharmaceuticals and other compounds. It is an important intermediate in the synthesis of several drugs and has been used in the synthesis of several other compounds. MNCB is a highly polar compound with a boiling point of 209°C, a melting point of 63°C and a molecular weight of 227.3 g/mol. It is soluble in water and ethanol and is stable in air.

Wissenschaftliche Forschungsanwendungen

Synthesis and Improvement Methods

The synthesis of compounds closely related to methyl 4-(cyclohexylamino)-3-nitrobenzoate, such as methyl 4-butyrylamino-3-methy-5-nitrobenzoate and 4-butyrylamino-3-methyl-5-nitrobenzoate, has been a subject of research. For instance, Cai Chun (2004) explored an improved method of synthesis, achieving a high yield above 80% and highlighting benefits like lower production costs and high-quality output (Cai Chun, 2004). Similarly, Ren Li-jun (2008) reported an 88% yield using an improved synthetic procedure that demonstrated high efficiency and cost-effectiveness (Ren Li-jun, 2008).

Chemical Education and Experimentation

The compound has also been utilized in educational contexts. Kam et al. (2020) described the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a simple Fischer esterification reaction, as an experiment in introductory organic chemistry courses. This approach demonstrated a practical application in a teaching environment and provided a visible example of chemical reactions and processes (Kam, Levonis, & Schweiker, 2020).

Potential Therapeutic Applications

In the medical field, 4-methyl-3-nitrobenzoic acid, a structurally similar compound, has been identified as an inhibitor of cancer cell migration. Peng Chen et al. (2011) discovered its potential as an inhibitor in the context of non-small cell lung cancer, suggesting possibilities for its development into an antimetastasis drug (Chen et al., 2011).

Chemical Properties and Analysis

Research has also focused on understanding the chemical properties of similar compounds. For instance, the solubility and thermodynamics of 3-methyl-4-nitrobenzoic acid in various solvents were studied by Wu et al. (2016), providing insights into its physical and chemical behavior and aiding in process optimization (Wu, Di, Zhang, & Zhang, 2016).

Crystal Structure Analysis

Studies on the crystal structures of similar compounds have been conducted. Portilla et al. (2007) investigated the hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, revealing detailed insights into the molecular structure and intermolecular interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Pharmaceutical Intermediates

Qiu Zhi-qiang (2007) synthesized pharmaceutical intermediates from 3-methyl-4-nitrobenzoic acid, including the mentioned compound. This research underlines the importance of such compounds in the pharmaceutical industry, particularly in the development of new drugs (Qiu Zhi-qiang, 2007).

Eigenschaften

IUPAC Name

methyl 4-(cyclohexylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPKKOKDXVKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388036
Record name methyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503859-26-5
Record name methyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-chloro-3-nitrobenzoate (5.00 g, 23.2 mmol), cylohexylamine (3.98 mL, 34.8 mmol), and triethylamine (4.8 ML, 35 mmol) in acetonitrile (75 mL) was reluxed for 22 h under an argon atmosphere. The reaction mixture was concentrated to a volume of ˜20 mL and the precipitated solid was filtered. The filtrate was diluted with ethyl acetate and was washed with 1M citric acid (1×) followed by saturated NaHCO3 (1×). The organic layer was dried (MgSO4) and concentrated on a rotary evaporator. The residue was purified by column chromatography (silica gel, 50-70% dichloromethane/hexanes (v/v)) to give compound 45 as a yellow solid (6.32 g, 98%). ESI-MS m/e 279.2 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(cyclohexylamino)-3-nitrobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.